N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine
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Overview
Description
“N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine” is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through nucleophilic substitution reactions using suitable benzodioxole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
“N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline core, benzodioxole moiety, or trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, “this compound” may be explored as a lead compound for drug development. Its structural features may contribute to its activity against specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties may offer advantages in various applications.
Mechanism of Action
The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]quinolin-4-amine
- N-(1,3-benzodioxol-5-yl)-2-methylquinolin-4-amine
- N-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)quinolin-4-amine
Uniqueness
“N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine” is unique due to the presence of both the benzodioxole moiety and the trifluoromethyl group on the quinoline core. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-10-6-14(23-12-3-5-16-17(8-12)25-9-24-16)13-4-2-11(18(19,20)21)7-15(13)22-10/h2-8H,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXWZRXZXYZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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